molecular formula C24H24O4 B3032491 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid CAS No. 2007915-55-9

2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid

Cat. No. B3032491
M. Wt: 376.4
InChI Key: QCCNGXAHIGEJIA-UHFFFAOYSA-N
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Description

The compound 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid is a synthetic organic molecule that can be associated with various chemical and biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential uses, which can be extrapolated to understand the subject compound's characteristics and applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors and building up to more complex structures. For instance, the synthesis of 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers involves a series of reactions including protection, functional group transformations, and chiral resolution . Similarly, the synthesis of substituted phthalonitrile derivatives and their corresponding phthalocyanine complexes suggests a method that could potentially be adapted for the synthesis of 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid .

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For example, the structures of azo-benzoic acids were confirmed using these methods . The molecular structure of 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid would likely be characterized similarly to ensure the correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and overall structure. The papers describe various chemical reactions, such as the reaction of amino nitrophenol with α-ketoacids and esters , which could provide insights into the reactivity of the benzyloxy and phenoxy groups in the compound of interest. Additionally, the interaction of similar compounds with enzymes, as seen with carboxypeptidase A inhibition , could suggest potential biochemical roles or applications for 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and acidity, are crucial for its practical application. The solubility of phthalocyanine complexes in water and the sensitivity of fluorophores to pH changes are examples of properties that could be relevant to 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid. Understanding these properties would be essential for its use in various applications, such as in the development of fluorescent probes or as intermediates in liquid crystal synthesis .

Scientific Research Applications

  • Selective Lead(II) Extraction : Research by Hayashita et al. (1999) focused on the synthesis of compounds like 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid for use in selective Pb(II) extraction. They found that these compounds exhibited higher Pb(II)/Cu(II) selectivities than their monocarboxylic acids counterparts (Hayashita et al., 1999).

  • Hypolipidemic and Hypoglycemic Agents : A study by Yoshioka et al. (1989) on hindered phenols included compounds similar to 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid. They found these compounds to have hypolipidemic and hypoglycemic properties, with the potential to inhibit lipid peroxidation (Yoshioka et al., 1989).

  • Biphenyl Degradation : Moody et al. (2002) investigated the metabolism of biphenyl by Mycobacterium sp., noting the degradation into various metabolites, including 5-oxo-5-phenylpentanoic acid. This research adds to the understanding of biphenyl degradation pathways (Moody et al., 2002).

  • Enzyme Inhibitory Activity : Wang et al. (2010) synthesized 2-Benzyl-5-hydroxy-4-oxopentanoic acid and related compounds for inhibitory activity against carboxypeptidase A (CPA). They found that these compounds had strong binding affinity, highlighting their potential in enzyme inhibition studies (Wang et al., 2010).

  • Fluorescence Probes for Reactive Oxygen Species : Setsukinai et al. (2003) designed novel fluorescence probes, including compounds structurally similar to 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid, for selectively detecting highly reactive oxygen species. This research contributes to the development of tools for studying the roles of reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).

  • Synthesis of Heterobifunctionalized Polymers : Sane et al. (2013) used initiators derived from 4,4′-bis(4-hydroxyphenyl) pentanoic acid, similar in structure to 2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid, for the synthesis of heterobifunctionalized polymers. This research is significant in the field of polymer chemistry (Sane et al., 2013).

  • Enantioselective Synthesis in Organic Chemistry : Rodríguez et al. (2012) explored the use of chiral aryl iodides in the enantioselective synthesis of compounds like 5-oxo-5-phenylpentanoic acid. Their research contributes to the development of enantioselective synthesis methods in organic chemistry (Rodríguez et al., 2012).

  • Antioxidant Activities of Marine-Derived Fungi : Xu et al. (2017) isolated new phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, which exhibited strong antioxidant activities. This research highlights the potential of these compounds in antioxidant applications (Xu et al., 2017).

Safety And Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. For example, phenylboronic acid is harmful if swallowed and should be handled with appropriate personal protective equipment .

Future Directions

The future directions in the study and application of organic compounds are vast and varied. For example, m-aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name

5-phenyl-2-(2-phenylmethoxyphenoxy)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c25-24(26)23(17-9-14-19-10-3-1-4-11-19)28-22-16-8-7-15-21(22)27-18-20-12-5-2-6-13-20/h1-8,10-13,15-16,23H,9,14,17-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNGXAHIGEJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)OC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217803
Record name Benzenepentanoic acid, α-[2-(phenylmethoxy)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzyloxy)phenoxy)-5-phenylpentanoic acid

CAS RN

2007915-55-9
Record name Benzenepentanoic acid, α-[2-(phenylmethoxy)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007915-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, α-[2-(phenylmethoxy)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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